N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide
Description
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzimidazole ring and a phenylethylidene group, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2/c1-14(15-8-4-3-5-9-15)23-26-13-19(25)22-20-12-18-21-16-10-6-7-11-17(16)24(18)2/h3-12H,13H2,1-2H3,(H,22,25)/b20-12+,23-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDHJVTRVLCBXAO-HVZPBUQRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC(=O)NN=CC1=NC2=CC=CC=C2N1C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC(=O)N/N=C/C1=NC2=CC=CC=C2N1C)/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide typically involves a multi-step process. The initial step often includes the formation of the benzimidazole ring through the condensation of o-phenylenediamine with formic acid or its derivatives. Subsequently, the benzimidazole intermediate undergoes a Schiff base formation reaction with an appropriate aldehyde to introduce the methylideneamino group. The final step involves the reaction of this intermediate with a phenylethylideneamine derivative under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Substitution: Halides, hydroxyl groups; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various functional groups leading to substituted benzimidazole derivatives.
Scientific Research Applications
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to DNA or proteins, affecting their function. The phenylethylidene group may interact with cellular receptors or enzymes, modulating signaling pathways and biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Flubendiamide: A phthalic acid diamide insecticide with a similar structural motif.
2,2’-Bipyridyl: A symmetrical bipyridine used as a ligand in coordination chemistry.
Bromomethyl methyl ether: An ether compound used in organic synthesis.
Uniqueness
N-[(E)-(1-methylbenzimidazol-2-yl)methylideneamino]-2-[(Z)-1-phenylethylideneamino]oxyacetamide is unique due to its combination of a benzimidazole ring and a phenylethylidene group, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
